molecular formula C10H20O B7799648 1,2-Epoxydecane CAS No. 68413-40-1

1,2-Epoxydecane

Cat. No. B7799648
CAS RN: 68413-40-1
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-UHFFFAOYSA-N
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Description

1,2-Epoxydecane, also known as Octyloxirane, is a clear colorless mobile liquid with an ethereal odor . It is sensitive to moisture and heat and is insoluble in water . Its empirical formula is C10H20O and it has a molecular weight of 156.27 .


Synthesis Analysis

1,2-Epoxydecane can be synthesized from 1-decene . The olefin is epoxidized and subjected to catalytic polymerization using both conventional and microwave synthesis techniques . The conventional epoxidation reaction of 1-decene took 1 hour while microwave-assisted epoxidation was completed in approximately 5 minutes .


Molecular Structure Analysis

The molecular structure of 1,2-Epoxydecane is represented by the SMILES string CCCCCCCCC1CO1 .


Chemical Reactions Analysis

Epoxides, such as 1,2-Epoxydecane, are highly reactive . They polymerize in the presence of catalysts or when heated . These polymerization reactions can be violent . Compounds in this group react with acids, bases, and oxidizing and reducing agents .


Physical And Chemical Properties Analysis

1,2-Epoxydecane has a vapor pressure of 20 mmHg at 100 °C . Its refractive index is n20/D 1.429 (lit.) and it has a boiling point of 94 °C/15 mmHg (lit.) . The density of 1,2-Epoxydecane is 0.84 g/mL at 25 °C (lit.) .

Mechanism of Action

1,2-Epoxydecane reacts, possibly violently, with water in the presence of acid and other catalysts . This chemical is incompatible with strong acids, caustics, and peroxides .

Safety and Hazards

1,2-Epoxydecane is combustible and may be harmful by inhalation or ingestion . It may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to wear protective gloves, clothing, eye protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The rapid synthesis of a biopolyether with high molecular mass from 1,2-epoxydecane is extremely attractive both from an academic and industrial point of views . The finite availability of petroleum resources and the destructive effect of the fossil-based products on the environment have attracted the attention of scientists, governmental and private agencies to use sustainable and environmentally friendly materials . Therefore, the synthesis of biopolymers from renewable resources, such as 1,2-Epoxydecane, has been considered as a promising strategy for releasing the polymer industry from its dependence on petroleum resources .

properties

IUPAC Name

2-octyloxirane
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3
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InChI Key

AAMHBRRZYSORSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1CO1
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Molecular Formula

C10H20O
Record name 1,2-EPOXYDECANE
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DSSTOX Substance ID

DTXSID4025242
Record name 1,2-Epoxydecane
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Molecular Weight

156.26 g/mol
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Physical Description

1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992)
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Boiling Point

234 to 235 °F at 35 mmHg (NTP, 1992)
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Flash Point

173 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Density

0.837 (NTP, 1992) - Less dense than water; will float
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Product Name

1,2-Epoxydecane

CAS RN

2404-44-6, 68413-40-1
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Synthesis routes and methods

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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